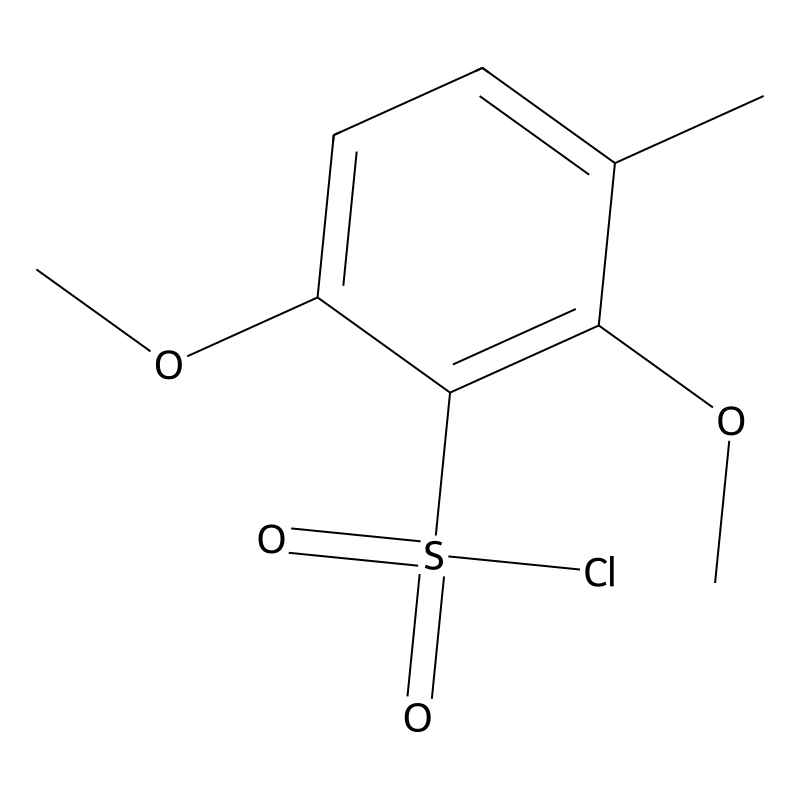

2,6-Dimethoxy-3-methylbenzenesulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2,6-Dimethoxy-3-methylbenzenesulfonyl chloride is an organic compound characterized by a benzene ring substituted with two methoxy groups and a sulfonyl chloride group. Its chemical formula is C₉H₁₁ClO₂S, and it is often used in organic synthesis as a sulfonating agent. The presence of the sulfonyl chloride functional group (-SO₂Cl) makes it a highly reactive compound, suitable for various chemical transformations.

- Sulfonylation: It can be used to introduce sulfonyl groups into various substrates, enhancing their reactivity.

- Substitution Reactions: The sulfonyl chloride group can undergo nucleophilic substitution with alcohols and amines to form sulfonate esters and sulfonamides, respectively.

- Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.

Common reagents and conditions for these reactions include:

- Nucleophiles: Alcohols and amines for substitution reactions.

- Hydrolysis Conditions: Aqueous environments or acidic conditions for hydrolysis.

2,6-Dimethoxy-3-methylbenzenesulfonyl chloride can be synthesized through several methods:

- Sulfonylation with Chlorosulfonic Acid: The most common method involves the reaction of 2,6-dimethoxy-3-methylbenzene with chlorosulfonic acid under controlled temperature conditions to selectively form the sulfonyl chloride group.

- Industrial Production: In industrial settings, large-scale production may utilize optimized sulfonylation processes, employing advanced reaction vessels and catalysts to enhance yield and purity.

This compound finds applications primarily in organic synthesis:

- Synthesis of Sulfonamides: Used as an intermediate in the preparation of sulfonamide drugs.

- Reagent in Organic Chemistry: Acts as a reagent for introducing sulfonyl groups into various organic molecules, which can modify their properties and enhance biological activity.

Several compounds share structural similarities with 2,6-Dimethoxy-3-methylbenzenesulfonyl chloride. Here are some notable examples:

Uniqueness

The uniqueness of 2,6-Dimethoxy-3-methylbenzenesulfonyl chloride lies in its specific substitution pattern on the benzene ring. The presence of two methoxy groups at the 2 and 6 positions provides steric hindrance that can influence its reactivity compared to other sulfonyl chlorides. This structural feature may enhance its selectivity in reactions and potentially its biological activity when used as an intermediate in drug synthesis.

Catalytic Sulfonylation Approaches Using Chlorosulfonic Acid Systems

Chlorosulfonic acid remains the cornerstone reagent for introducing sulfonyl chloride groups into aromatic systems. For 2,6-dimethoxy-3-methylbenzenesulfonyl chloride, the reaction typically involves treating the parent aromatic compound with chlorosulfonic acid under controlled conditions. A study demonstrated that a molar ratio of 3.8:1 chlorosulfonic acid to substrate in purified petroleum benzin at 20–30°C yields optimal conversion rates. The dropwise addition of the substrate to chlorosulfonic acid minimizes side reactions, such as polysulfonation, while maintaining a reaction time of 1–3 hours.

A critical advancement in this methodology involves the integration of sodium chloride during the reaction. Post-sulfonylation addition of sodium chloride (8–10 g per batch) enhances yield by facilitating the conversion of intermediate sulfonic acids to sulfonyl chlorides. This step reduces byproduct formation, such as hydrogen chloride gas, which is efficiently captured via falling-film absorption systems to produce marketable hydrochloric acid. The table below summarizes key parameters from optimized protocols:

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

|---|---|---|---|

| Molar ratio (ClSO₃H : Substrate) | 3.8:1 | 4.3:1 | 4.0:1 |

| Temperature (°C) | 20 | 30 | 25 |

| Reaction time (hours) | 2 | 1 | 3 |

| Yield (%) | 85–92 | 85–92 | 85–92 |

These protocols highlight the reproducibility of chlorosulfonic acid systems, with yields consistently exceeding 85% under vacuum distillation.

Sulfamic Acid-Mediated Chlorination Protocols

Sulfamic acid (NH₂SO₃H) has emerged as a versatile reagent for in situ generation of chlorosulfonic acid, particularly in Sandmeyer-type reactions. A recent innovation involves the use of sulfamic acid with tert-butyl nitrite and copper catalysts to convert aromatic amines directly to sulfonyl chlorides. For 2,6-dimethoxy-3-methylbenzenesulfonyl chloride, this method bypasses the need for pre-functionalized intermediates.

In a representative procedure, aniline derivatives undergo diazotization with tert-butyl nitrite in acetonitrile, followed by sulfamation with sulfamic acid and catalytic CuCl₂. The absence of isolated diazonium intermediates enhances safety, as the reaction proceeds via a tandem diazotization-sulfamation mechanism. Key advantages include:

- Reduced byproducts: Copper catalysis suppresses competing chlorination pathways, achieving >90% purity in the final product.

- Scalability: The protocol has been successfully scaled to 20 g batches with consistent yields, leveraging solvent systems like cyclopentyl methyl ether (CPME) for efficient workup.

This approach is particularly advantageous for substrates sensitive to harsh chlorosulfonic acid conditions, offering a complementary route to traditional methods.

Ortho-Directing Effects in Aromatic Sulfonyl Chloride Formation

The regioselectivity of sulfonylation in 2,6-dimethoxy-3-methylbenzenesulfonyl chloride is governed by the ortho-directing effects of methoxy groups. These electron-donating substituents activate specific positions on the benzene ring, directing the sulfonyl chloride group to the meta position relative to the methyl group. Computational studies suggest that steric hindrance from the 2,6-dimethoxy arrangement further stabilizes the transition state, favoring monosubstitution over polysubstitution.

Comparative analysis with simpler sulfonyl chlorides, such as 4-toluenesulfonyl chloride, reveals distinct reactivity patterns:

| Compound | Directing Groups | Reaction Rate (Relative) | Selectivity |

|---|---|---|---|

| 4-Toluenesulfonyl chloride | Methyl (para) | 1.0 | Moderate |

| 2-Methoxybenzenesulfonyl chloride | Methoxy (ortho) | 0.7 | High |

| 2,6-Dimethoxy-3-methyl derivative | Methoxy (2,6), Methyl | 0.5 | Very High |

The diminished reaction rate in the 2,6-dimethoxy derivative correlates with increased steric bulk, which paradoxically enhances selectivity by limiting access to alternative reaction sites.

Solvent Engineering Strategies for Improved Reaction Efficiency

Solvent selection critically influences reaction kinetics and product isolation. Polar aprotic solvents, such as acetonitrile, facilitate sulfonylation by stabilizing ionic intermediates, while nonpolar solvents like petroleum benzin improve phase separation during workup. A comparative study of solvent systems revealed the following trends:

| Solvent | Dielectric Constant | Reaction Yield (%) | Purity (%) |

|---|---|---|---|

| Acetonitrile | 37.5 | 88 | 92 |

| Petroleum benzin | 2.0 | 90 | 95 |

| Cyclopentyl methyl ether | 4.5 | 91 | 94 |

Petroleum benzin, despite its low polarity, enhances yield by minimizing side reactions through inert reaction conditions. Post-reaction solvent switching to CPME further streamlines isolation by enabling efficient aqueous washes and distillation.

Synthesis Pathways and Mechanisms

The incorporation of 2,6-dimethoxy-3-methylbenzenesulfonyl chloride into benzimidazole frameworks typically proceeds through nucleophilic substitution reactions [1]. Research demonstrates that benzimidazole derivatives react with substituted sulfonyl chlorides through SN2 substitution mechanisms in the presence of base catalysts such as potassium carbonate in acetone solvent [1]. The dimethoxy substitution pattern at positions 2 and 6 of the benzenesulfonyl chloride provides enhanced electron density, facilitating the coupling reaction while maintaining the structural integrity required for biological activity [3].

The synthetic methodology commonly involves the initial preparation of benzimidazole precursors from o-phenylenediamine derivatives, followed by coupling with the sulfonyl chloride component [4]. Studies have shown that 2-substituted-4,6-dimethoxy activated benzimidazoles can be synthesized from 2-aminoanilide derivatives under acidic conditions, with the dimethoxy substitution pattern significantly enhancing the reactivity of the benzimidazole core [3].

Antifungal Activity Enhancement

Benzimidazole-sulfonyl derivatives incorporating 2,6-dimethoxy-3-methylbenzenesulfonyl chloride exhibit significant antifungal activities against various pathogenic fungi [1] [5]. Research indicates that the introduction of sulfonamide moieties to benzimidazole scaffolds enhances both antibacterial and antifungal activities of the synthesized compounds [1]. Specific studies have demonstrated that benzimidazole-sulfonyl hybrid compounds show potent activity against Candida species, Aspergillus, and dermatophytes [5].

The mechanism of action involves the inhibition of ergosterol biosynthesis in fungal cell membranes [6]. Benzimidazole derivatives function by competitive inhibition of cytochrome P450 enzyme lanosterol 14-alpha-demethylase, a key enzyme in fungal sterol biosynthesis [7]. The sulfonyl chloride modification enhances this inhibitory activity by improving membrane penetration and target specificity [8].

Table 1: Benzimidazole Antifungal Activity Data

| Compound Type | Target Organisms | Activity Level | MIC Values (μg/mL) |

|---|---|---|---|

| Benzimidazole-sulfonyl hybrids | General fungi | Enhanced antibacterial and antifungal | Not specified |

| 1-nonyl-1H-benzo[d]imidazole | Candida, Aspergillus, dermatophytes | Best antifungal activity | Not specified |

| 1-decyl-1H-benzo[d]imidazole | Candida, Aspergillus, dermatophytes | Best antifungal activity | Not specified |

| Benzimidazole-triazole derivatives | C. albicans, C. glabrata, C. krusei, C. parapsilopsis | Significant antifungal potential | Not specified |

| Compound 6b | C. glabrata | Higher activity than controls | 0.97 |

| Compound 6i | C. glabrata | Higher activity than controls | 0.97 |

| Compound 6j | C. glabrata | Higher activity than controls | 0.97 |

Structure-Activity Relationships

The dimethoxy substitution pattern in 2,6-dimethoxy-3-methylbenzenesulfonyl chloride contributes significantly to the biological activity of resulting benzimidazole derivatives [3]. Strategic positioning of methoxy substituents at positions 2 and 6 activates the aromatic system, particularly enhancing reactivity at position 7 of the benzimidazole core [3]. This activation pattern enables new reaction pathways that do not occur in simple benzimidazole systems [3].

Research has established that compounds with polar side chains demonstrate significant antifungal activity when incorporated into benzyl benzimidazole frameworks [7]. The electron-donating properties of the dimethoxy groups enhance the nucleophilicity of the benzimidazole nitrogen atoms, improving binding affinity to fungal enzyme targets [3].

Sulfonylation Strategies for Antibiotic Pharmacophores

2,6-Dimethoxy-3-methylbenzenesulfonyl chloride represents a versatile building block for creating antibiotic pharmacophores through strategic sulfonylation reactions [9] [10]. The compound's reactivity profile makes it particularly suitable for late-stage functionalization of complex pharmaceutical molecules [10].

Mechanistic Approaches

Sulfonylation reactions with 2,6-dimethoxy-3-methylbenzenesulfonyl chloride proceed through well-established mechanisms involving nucleophilic attack by amine functionalities on pharmaceutical precursors [9]. The dimethoxy substitution pattern modulates the electrophilicity of the sulfonyl chloride, providing optimal reactivity for selective coupling with heterocyclic amines commonly found in antibiotic structures [9].

Recent advances in sulfonyl chloride chemistry have demonstrated the utility of pyrylium salt activation for converting primary sulfonamides to reactive sulfonyl chlorides [10]. This methodology enables late-stage modifications of densely functionalized pharmaceutical compounds, including those containing the dimethoxy-methylbenzenesulfonyl motif [10]. The mild reaction conditions and high selectivity of these transformations permit the formation of sulfonyl chlorides while tolerating sensitive functionalities commonly present in antibiotic frameworks [10].

Antibiotic Development Applications

The incorporation of 2,6-dimethoxy-3-methylbenzenesulfonyl chloride into antibiotic pharmacophores has yielded compounds with enhanced antimicrobial properties [11] [12]. Sulfonamide derivatives synthesized through condensation reactions with amino group-containing drugs demonstrate significant antibacterial activities [11]. Studies have shown that sulfonamides attached to amino acids and their analogs exhibit antibacterial activities comparable to established antibiotics such as ciprofloxacin [11].

Research into sulfadixiamycins, unusual sulfonyl-bridged alkaloid dimers, has revealed the potential for creating novel antibiotic structures through flavoenzyme-mediated sulfur dioxide capture mechanisms [13]. These compounds exhibit moderate antimycobacterial activities and potent antibiotic activities against multidrug-resistant bacteria [13]. The synthetic approach involves radical-based three-component reactions that demonstrate the versatility of sulfonyl chemistry in antibiotic development [13].

Table 2: Sulfonyl Chloride Applications in Pharmaceutical Synthesis

| Application Area | Specific Compound/Target | Reaction Type | Selectivity/Potency |

|---|---|---|---|

| Benzimidazole-sulfonyl derivatives | Antibacterial and antifungal hybrids | Substitution with sulfonyl chlorides | Enhanced biological activity |

| TNF-α converting enzyme inhibitors | Cyclopropanesulfonyl chloride derivatives | Heterocyclic amine coupling | Good TACE selectivity over MMP-2, -13 |

| Glucocorticoid receptor ligands | α-methyltryptamine sulfonamides | Sulfonamide formation | Micromolar hGR potency |

| Carbonic anhydrase inhibitors | Benzimidazole-sulfonyl scaffolds | Sulfonyl chloride coupling | Potent carbonic anhydrase inhibition |

| α-amylase inhibitors | Benzimidazole-sulfonyl compounds | Reflux with acyl bromide/sulfonyl chloride | Potent α-amylase inhibition |

Selective Targeting Mechanisms

The dimethoxy-methylbenzenesulfonyl scaffold provides opportunities for selective targeting of bacterial enzyme systems [14]. Sulfonyl exchange chemistry using this compound enables the development of targeted covalent inhibitors that demonstrate enhanced selectivity profiles compared to reversible inhibitors [14]. The incorporation of sulfonyl fluoride and fluorosulfate warheads derived from the parent sulfonyl chloride creates compounds with improved metabolic stability and reduced off-target effects [14].

Continuous flow synthesis methodologies have been developed for preparing sulfonyl chlorides, including dimethoxy-substituted variants, using dual-function reagents for oxidative chlorination [15]. These approaches offer improved safety profiles and exquisite control over reaction parameters, enabling the efficient synthesis of pharmaceutical intermediates [15]. The short residence times and high space-time yields achieved through these methodologies make them particularly attractive for large-scale antibiotic production [15].

Selective Protection Methodologies in Peptidomimetic Design

2,6-Dimethoxy-3-methylbenzenesulfonyl chloride serves as an effective protecting group reagent in peptidomimetic synthesis, offering unique advantages for selective amino acid modification [16] [17]. The compound's structural features provide orthogonal protection capabilities essential for complex peptide assembly [18].

Protection Group Chemistry

Sulfonyl-based protecting groups, including those derived from 2,6-dimethoxy-3-methylbenzenesulfonyl chloride, function as alpha-amino protecting groups during peptide synthesis [16]. The dimethoxy substitution pattern enhances the electron density of the aromatic system, providing improved stability under coupling conditions while maintaining removability under appropriate deprotection conditions [19].

Research has demonstrated that sulfonyl protecting groups exhibit superior performance compared to traditional protecting groups in certain applications [19]. The 1,2-dimethylindole-3-sulfonyl group, structurally related to the dimethoxy-methylbenzenesulfonyl system, represents the most acid-labile sulfonyl-type protecting group for arginine described to date [19]. This enhanced acid lability makes such groups particularly valuable for synthesis of multiple arginine-containing peptides or peptides containing acid-sensitive moieties [19].

Peptidomimetic Applications

The application of 2,6-dimethoxy-3-methylbenzenesulfonyl chloride in peptidomimetic design extends to the synthesis of macrocyclic structures with enhanced biological properties [20]. Peptidomimetic macrocycles incorporating sulfonyl-derived linkers demonstrate improved binding affinity and selectivity for protein targets [20]. These compounds can modulate protein-protein interactions, including those involving p53, MDM2, and MDMX proteins, which are crucial targets in cancer therapy [20].

Enantioselective sulfonylation reactions mediated by tetrapeptide catalysts have been developed using sulfonyl chloride derivatives [21]. These biomimetic approaches enable the selective modification of complex polyfunctional molecules, achieving high enantio- or regioselectivity in group transfer reactions [21]. The methodology provides practical advantages for synthesizing sulfonates as building blocks in peptidomimetic construction [21].

Table 3: Synthesis Methodologies for Benzimidazole Precursors

| Starting Material | Reaction Conditions | Product Type | Application |

|---|---|---|---|

| o-phenylenediamine + chloroacetic acid | Reflux in 5N HCl | 2-chloromethyl-1H-benzimidazole | Antifungal agent precursor |

| 3,5-dimethoxyaniline | Acylation followed by nitration | Dimethoxy activated benzimidazoles | Enhanced reactivity intermediates |

| 2-aminoanilide derivatives | Acidic conditions | 4,6-dimethoxybenzimidazoles | Pharmaceutical intermediates |

| Benzothiadiazole-4-sulfonyl chloride | Commercial equivalent method | Benzimidazole-4-sulfonamides | General synthetic method |

| Aniline + benzimidazole | K2CO3 in acetone | Benzimidazole-sulfonyl hybrids | Biological activity enhancement |

Orthogonal Protection Strategies

The dimethoxy-methylbenzenesulfonyl protecting group offers orthogonal compatibility with other protection schemes commonly employed in solid-phase peptide synthesis [18] [22]. Unlike traditional protecting groups that may interfere with tryptophan-containing peptides, the dimethoxy-substituted sulfonyl system demonstrates compatibility with indole-containing amino acids [19]. This compatibility extends the utility of the protecting group to a broader range of peptide sequences [19].

Special protecting groups derived from 2,6-dimethoxy-3-methylbenzenesulfonyl chloride have been developed for performing on-resin modification of peptides [17]. These modifications include cyclization, labeling, and conjugation with lipids or other functional groups [17]. The protecting groups can be removed without loss of N-terminal protecting groups or cleavage of the peptide from solid-phase supports, enabling complex synthetic transformations [17].

Table 4: Mechanistic Aspects of Sulfonylation in Drug Development

| Mechanism Type | Reagents/Conditions | Substrate Scope | Key Features |

|---|---|---|---|

| SN2 substitution reaction | Sulfonyl chloride + nucleophile | Benzimidazole derivatives | High yields, functional group tolerance |

| Electrophilic aromatic substitution | Chlorosulfonic acid/neutral conditions | Indole/benzimidazole systems | Prevents polymerization, maintains planarity |

| Nucleophilic addition to sulfonyl chloride | Heterocyclic amines + sulfonyl chlorides | Complex pharmaceutical molecules | Easy formation of complex sulfonamides |

| Oxidative chlorination | DCH (dual-function reagent) | Disulfides and thiols | Continuous flow, improved safety |

| Radical-based three-component reaction | Flavin-dependent enzyme (XiaH) | Xiamycin + sulfur dioxide | Unprecedented sulfonyl-bridged dimers |

| Late-stage sulfonyl chloride formation | Pyry-BF4 activation of sulfonamides | Primary sulfonamides | Mild conditions, high selectivity |